

# An In-depth Technical Guide to MeNH-PEG2-OH (CAS: 85475-01-0)

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## Compound of Interest

Compound Name: MeNH-PEG2-OH

Cat. No.: B1673961

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## Abstract

**MeNH-PEG2-OH**, with the CAS number 85475-01-0, is a heterobifunctional linker molecule integral to modern bioconjugation and drug development strategies. Its structure, featuring a secondary amine, a flexible diethylene glycol (PEG2) spacer, and a terminal hydroxyl group, provides a versatile platform for covalently linking molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, applications, and representative experimental protocols for its use in creating advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Core Properties and Specifications

**MeNH-PEG2-OH**, chemically known as 2-(2-(methylamino)ethoxy)ethan-1-ol, is a valuable building block in chemical synthesis and pharmaceutical research.<sup>[1]</sup> Its key properties are summarized below.

Property	Value	Reference(s)
CAS Number	85475-01-0	[1]
Chemical Formula	C5H13NO2	[1]
Molecular Weight	119.16 g/mol	[1]
IUPAC Name	2-(2-(methylamino)ethoxy)ethan-1-ol	[1]
Synonyms	Hydroxy-PEG1-methylamine, HO-PEG1-methylamine	[1]
Appearance	Liquid	[1]
Purity	>98% (typical)	[1]
Storage Conditions	Short term (days to weeks) at 0-4 °C, long term (months to years) at -20 °C. Store in a dry and dark place.	[1]

## Applications in Drug Development

The bifunctional nature of **MeNH-PEG2-OH** makes it a crucial component in the assembly of complex therapeutic molecules. The secondary amine and the terminal hydroxyl group can be selectively functionalized to conjugate different molecular entities.

### PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **MeNH-PEG2-OH** can serve as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[3] The PEG spacer provides the necessary flexibility and spatial orientation for the formation of the ternary complex (Target Protein : PROTAC : E3 Ligase).[3]

### ADCs (Antibody-Drug Conjugates)

In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This targeted delivery minimizes systemic toxicity. PEG linkers like **MeNH-PEG2-OH** are used to connect the antibody to the drug payload.<sup>[4]</sup> The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC.<sup>[4][5]</sup>

## Experimental Protocols

The following are representative protocols for the use of **MeNH-PEG2-OH** in bioconjugation. These are general procedures and may require optimization for specific applications.

### Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the amine group of **MeNH-PEG2-OH** with a carboxylic acid-containing molecule (e.g., a drug or a ligand) using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- **MeNH-PEG2-OH**
- Carboxylic acid-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-Hydroxysuccinimide) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Reaction vessel
- Stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

- Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.
- Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- In a separate vessel, dissolve 1.0 equivalent of **MeNH-PEG2-OH** in anhydrous DMF or DCM.
- Slowly add the **MeNH-PEG2-OH** solution to the activated carboxylic acid mixture.
- Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
- Upon completion, the reaction mixture can be quenched and the product purified by column chromatography.

## Functionalization of the Hydroxyl Group

The terminal hydroxyl group of **MeNH-PEG2-OH** can be functionalized, for example, by conversion to a more reactive group like a tosylate, which can then be displaced by a nucleophile.

Materials:

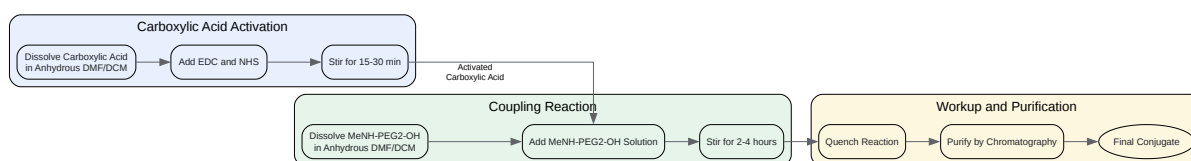
- **MeNH-PEG2-OH**
- Tosyl chloride (TsCl)
- Pyridine or Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM)
- Reaction vessel
- Stirring apparatus
- Ice bath
- Inert atmosphere

## Procedure:

- Dissolve **MeNH-PEG2-OH** in anhydrous DCM in a reaction vessel under an inert atmosphere and cool to 0 °C in an ice bath.
- Add 1.2 equivalents of triethylamine or pyridine to the solution.
- Slowly add 1.1 equivalents of tosyl chloride dissolved in anhydrous DCM.
- Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
- Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
- Once the reaction is complete, wash the mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product, which can be used in subsequent reactions.

## Visualizations

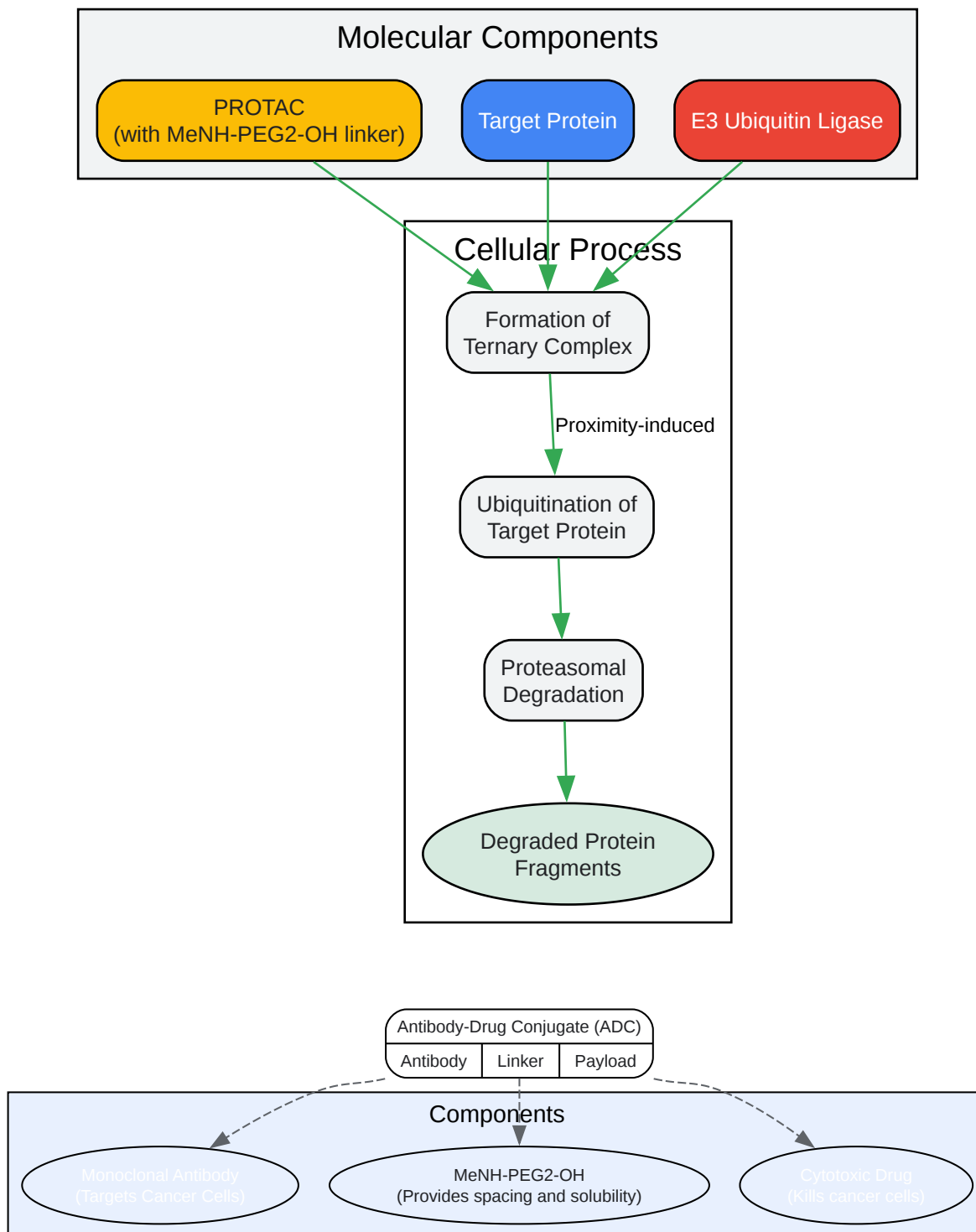
## Experimental Workflow: Amide Coupling



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Caption: Workflow for amide coupling of **MeNH-PEG2-OH**.

## Conceptual Signaling Pathway: PROTAC Mechanism of Action



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